B1576805 Pleurocidin-like peptide AP3

Pleurocidin-like peptide AP3

Cat. No.: B1576805
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurocidin-like peptide AP3 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the winter flounder, Pleuronectes americanus . This research-grade peptide is offered to support scientific investigations into novel antimicrobials and their mechanisms of action. AP3 is characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacterial pathogens, making it a valuable tool for studying host defense peptides and potential therapeutic applications . Unlike some canonical AMPs, AP3 does not exhibit a typical facially amphiphilic orientation of side chains in a helical conformation, providing a unique subject for structure-activity relationship (SAR) studies . Research indicates that its mechanism involves interacting with and disrupting bacterial cell membranes, leading to permeabilization and cell death . AP3 has been shown to bind to model lipid bilayers and adopt a helical conformation upon binding, facilitating the study of peptide-membrane interactions . Among its analogs, the parent AP3 peptide has demonstrated the most potent antimicrobial activity and the highest capacity for bacterial membrane permeabilization . This product is provided For Research Use Only (RUO) and is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antibacterial

sequence

GWRTLLKKAEVKTVGKLALKHYL

Origin of Product

United States

Discovery and Biological Origin of Pleurocidin Like Peptide Ap3

The discovery of Pleurocidin-like peptide AP3 is rooted in the broader investigation of pleurocidins, a class of antimicrobial peptides first isolated from the winter flounder. Recognizing the potential for a diverse family of these peptides, researchers expanded their search to other flatfish species, leading to the identification of AP3.

Initial Identification and Isolation from Flatfish Species

The identification of this compound, also designated as NRC-13, was a result of a systematic screening of various flatfish species for novel antimicrobial peptide genes. This effort was built upon the initial discovery of pleurocidin (B1576808) in winter flounder and the hypothesis that related peptides were likely present in other similar species.

This compound was specifically identified from the American plaice (Hippoglossoides platessoides). Researchers utilized a genetic approach, designing primers based on the conserved sequences flanking the original pleurocidin gene from the winter flounder. This strategy allowed for the amplification of related gene sequences from the genomic DNA of the American plaice. The amplified product, once sequenced, revealed a novel peptide sequence, which was designated NRC-13. Subsequent synthesis of this peptide confirmed its antimicrobial properties. The most active peptide derived from American plaice, with the carboxy-terminus amidated sequence GWRTLLKKAEVKTVGKLALKHYL, demonstrated significant inhibitory activity. nih.gov

The foundational research that paved the way for the discovery of AP3 began with the winter flounder (Pleuronectes americanus). The original pleurocidin was isolated from the skin mucus of this species. nih.govnih.gov Subsequent genomic analysis of the winter flounder revealed a cluster of genes encoding for pleurocidin and pleurocidin-like peptides. nih.gov This discovery of a family of related peptides in a single species provided the impetus to explore other flatfish, such as the witch flounder (Glyptocephalus cynoglossus), Atlantic halibut (Hippoglossus hippoglossus), and yellowtail flounder, for similar antimicrobial peptide genes. nih.govresearchgate.net This broader investigation confirmed that pleurocidin-like peptides are a widespread component of the innate immune system in these fish. nih.gov

Genetic and Genomic Characterization

The study of the genes encoding pleurocidin-like peptides, including AP3, has provided valuable insights into their structure, regulation, and evolutionary relationships. A key finding is the remarkable conservation of sequences flanking the variable mature peptide region, which has been instrumental in their discovery.

Gene Amplification and Sequencing Methodologies

The primary methodology for identifying new pleurocidin-like peptide genes, including the one encoding AP3, has been polymerase chain reaction (PCR). nih.gov Researchers designed PCR primers that targeted the highly conserved DNA sequences corresponding to the signal peptide and the acidic pro-region that flank the gene segment encoding the mature antimicrobial peptide. nih.govnih.gov This approach allowed for the specific amplification of putative antimicrobial peptide genes from the genomic DNA of various flatfish species. nih.gov Once amplified, these DNA fragments were sequenced to determine the exact genetic code and, consequently, the amino acid sequence of the potential new peptides. nih.gov

Conserved Flanking Sequences and Gene Organization

A defining characteristic of the pleurocidin gene family is the presence of highly conserved flanking sequences. nih.govmdpi.com These regions, which code for the signal peptide at the N-terminus and an acidic pro-region at the C-terminus, show remarkable similarity across different pleurocidin-like peptides and even across different flatfish species. nih.govnih.gov This conservation suggests a common evolutionary origin and a shared mechanism for peptide processing and secretion. nih.gov

The gene organization of pleurocidin-like peptides has been characterized as having a multi-exon structure. The original pleurocidin gene in winter flounder is composed of four exons and three introns. asm.org This structural organization is a common feature among genes of this peptide family. nih.gov

Gene Feature Description
Exons Typically four exons constitute the coding sequence.
Introns Three introns are interspersed within the exons.
Signal Peptide Encoded by the initial exons.
Mature Peptide The sequence for the active antimicrobial peptide is spread across multiple exons.
Pro-region The C-terminal acidic pro-region is encoded by the final exon.

Signal and Pro-Region Analysis

The precursor protein of this compound, like other members of its family, contains a signal peptide and a pro-region, which are cleaved off to release the mature, active peptide.

The signal peptide is a hydrophobic sequence of approximately 22 amino acids at the N-terminus of the precursor protein. nih.gov Its primary function is to direct the newly synthesized peptide into the secretory pathway of the cell. The conservation of this sequence across different pleurocidin-like peptides indicates its critical role in the proper trafficking of these antimicrobial molecules. nih.govnih.gov

The pro-region , located at the C-terminus of the precursor, is a conserved acidic portion. nih.gov It is hypothesized that this negatively charged region neutralizes the positive charge of the mature cationic peptide. nih.gov This intramolecular neutralization is thought to be a protective mechanism, preventing the antimicrobial peptide from damaging the host's own cells during its synthesis and transport. nih.gov

Endogenous Expression and Biological Role in Organisms

Endogenously, pleurocidin-like peptides are expressed as part of the host's natural defense mechanisms. frontiersin.orgnih.gov Their primary biological role is to protect the organism from invading pathogens, including both bacteria and fungi. frontiersin.orgnih.gov Beyond their antimicrobial functions, there is growing evidence that these peptides possess potent cytotoxic properties against cancerous cells, demonstrating a selective toxicity that makes them a subject of interest in oncology research. frontiersin.orgnih.gov

The biological activity of these peptides is largely attributed to their ability to interact with and disrupt cell membranes. nih.gov The cationic nature of the peptides leads to an electrostatic attraction with the negatively charged components often found on the outer membranes of cancer cells and bacteria. nih.gov This interaction can lead to membrane destabilization and the formation of pores, ultimately resulting in cell death. nih.govcelljournal.org

Research on the pleurocidin-like peptide from Poecilia mexicana (AMP-WF3) has provided detailed insights into its biological effects, particularly its selective cytotoxicity towards leukemia cells (Jurkat cell line) while showing reduced toxicity to normal human cells like peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDF). nih.govcelljournal.orgnih.gov This selective action is a key aspect of its biological role. The peptide has been shown to induce apoptosis in cancer cells through pathways involving key regulatory genes. nih.govcelljournal.orgnih.gov

In Jurkat cells, treatment with this pleurocidin-like peptide led to a significant upregulation of the P21 and P53 genes, which are critical in cell cycle arrest and apoptosis induction. nih.govcelljournal.orgresearchgate.net Conversely, the expression of the anti-apoptotic gene BCL-2 was not significantly affected in these cancer cells. nih.govcelljournal.orgresearchgate.net In contrast, the peptide's effect on normal cells was markedly different, highlighting its potential for targeted therapeutic applications. nih.govnih.gov

The detailed research findings on the differential effects of a pleurocidin-like peptide on cancerous and normal cells are summarized in the tables below.

Table 1: Cytotoxic Effect of a Pleurocidin-like Peptide on Different Cell Lines

Cell LineCell TypeHalf-maximal Inhibitory Concentration (IC50)
JurkatLeukemia50 μM
PBMCsNormal Blood CellsLess susceptible than Jurkat cells
HDFNormal Skin CellsLess susceptible than Jurkat cells

This table summarizes the concentration at which the pleurocidin-like peptide induced 50% cell death, showing higher potency against the leukemia cell line. nih.govcelljournal.orgresearchgate.net

Table 2: Effect of a Pleurocidin-like Peptide on Gene Expression in Different Cell Lines

GeneCell LineChange in Expression
P21JurkatIncreased
P53JurkatIncreased
BCL-2JurkatNo significant change
P21HDFIncreased
P53HDFIncreased
BCL-2HDFIncreased
BCL-2PBMCsIncreased

This table details the changes in the expression of key apoptosis-related genes in leukemia cells (Jurkat) and normal cells (HDF, PBMCs) following treatment with the pleurocidin-like peptide. nih.govcelljournal.orgnih.govresearchgate.net

Molecular Structure and Physicochemical Determinants of Pleurocidin Like Peptides

Primary Amino Acid Sequence Analysis

The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. Pleurocidin-like peptide AP3, isolated from the winter flounder Pleuronectes americanus, serves as a template for investigating the relationship between sequence and function. To explore this relationship, various analogs of the AP3 sequence have been synthesized, modifying parameters such as peptide length, the identity and position of charged residues, and the placement of Tryptophan (Trp) for fluorescence-based studies.

For instance, a study designed and characterized several peptides based on the original AP3 sequence to assess how specific changes impact antimicrobial efficacy. The sequences of AP3 and its synthesized analogs provide a platform for a systematic analysis of structure-activity relationships.

Peptide NameAmino Acid Sequence
AP3GWGSFFKKAAHVGKHVGKAALTHYL
AP3KGWGSFFKKAAHVKGHVGKAALTHYL

Secondary Structure Elucidation: Amphipathic Alpha-Helical Conformation

Pleurocidins and their analogs are known to adopt an amphipathic α-helical secondary structure upon interacting with biological membranes. This conformation is a hallmark of many cationic antimicrobial peptides and is crucial for their mechanism of action. The α-helix organizes the amino acid residues such that the hydrophobic side chains are segregated to one side of the helix, while the hydrophilic, positively charged residues are positioned on the opposite side.

This amphipathic arrangement facilitates the peptide's interaction with the dichotomous environment of a cell membrane—the positively charged face of the helix engages with the negatively charged components of bacterial membranes, while the hydrophobic face drives the insertion of the peptide into the nonpolar lipid core. The formation of this structure is often induced by the transition from an aqueous environment, where the peptide may be unstructured, to the environment of the membrane interface. Circular dichroism (CD) spectroscopy is a key technique used to confirm the α-helical nature of these peptides in membrane-mimicking environments.

Structural Elements Influencing Activity: Charge Distribution and Hydrophobicity

Charge Distribution: The net positive charge, conferred by basic amino acid residues such as Lysine (B10760008) (Lys) and Arginine (Arg), is the primary driver for the initial electrostatic attraction between the peptide and the negatively charged surface of bacterial cell membranes. This interaction concentrates the peptide at the cell surface, a prerequisite for its disruptive activity. Studies on AP3 analogs have demonstrated that modifying the charge identity can influence its biological activity.

Hydrophobicity: The hydrophobicity of a peptide, determined by the proportion of nonpolar amino acid residues, governs its ability to partition into and disrupt the lipid bilayer of the membrane. After the initial electrostatic binding, the hydrophobic face of the amphipathic helix inserts into the nonpolar core of the bacterial membrane. However, a delicate balance is required; excessive hydrophobicity can lead to poor solubility and increased toxicity toward host cells, as the peptide may interact non-selectively with eukaryotic membranes. Research on AP3 and its derivatives shows that peptides with the best antimicrobial activity were also the most cytotoxic, a finding often linked to hydrophobic interactions. The interplay between charge and hydrophobicity is therefore essential for achieving potent and selective antimicrobial action.

Amidation Effects on Peptide Structure and Functionality

Post-translational modification of the C-terminus, specifically amidation, is a common strategy employed in nature and in synthetic peptide design to enhance stability and activity. In the case of pleurocidins, C-terminal amidation neutralizes the negative charge of the terminal carboxyl group, thereby increasing the peptide's net positive charge.

This modification has several functional consequences:

Enhanced Antimicrobial Activity: The increased net positive charge can strengthen the initial electrostatic attraction to bacterial membranes, leading to more potent antibacterial effects. Studies comparing pleurocidin (B1576808) (Ple) with its C-terminally amidated derivative, Pleurocidin-amide (Ple-a), have shown that the amidated version exhibits greater antibacterial activity against a range of Gram-positive and Gram-negative bacteria. An amidated derivative of pleurocidin also demonstrated significantly lower IC50 values against various cancer cell lines compared to its non-amidated counterpart.

Increased Stability: Amidation can render peptides more resistant to degradation by host proteases (carboxypeptidases), thereby increasing their biological half-life.

Structural Stabilization: The removal of the C-terminal negative charge can help stabilize the α-helical conformation, particularly at the C-terminus of the peptide, which may contribute to its enhanced function.

Synthetic pleurocidin amide has been shown to be more potent than the naturally occurring C-terminal acid form, highlighting the functional importance of this modification.

Antimicrobial Spectrum and Efficacy of Pleurocidin Like Peptide Ap3 and Analogs

Activity against Gram-Positive Bacterial Strains

Pleurocidin-like peptide AP3 and its analogs exhibit potent activity against a range of Gram-positive bacteria. The parent peptide, AP3, has shown significant efficacy, and modifications to its structure have, in some cases, enhanced this activity. For instance, the analog AP3K, where arginine is replaced by lysine (B10760008), demonstrated a twofold increase in activity against Staphylococcus aureus compared to the parent AP3 peptide. nih.gov

The amidated form of a related pleurocidin (B1576808) peptide, Pleurocidin-amide (Ple-a), has also been shown to be more effective than its non-amidated counterpart against Gram-positive strains, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 128 µg/mL. While generally more active against Gram-negative bacteria, these peptides still present a significant threat to Gram-positive pathogens.

Table 1: MIC Values of this compound and Analogs against Gram-Positive Bacteria

PeptideBacterial StrainMIC (µM)
AP3S. aureus4
AP3KS. aureus2
APXS. aureus16

Activity against Gram-Negative Bacterial Strains

The antimicrobial action of this compound and its analogs is particularly pronounced against Gram-negative bacteria. The parent peptide AP3 displays a low MIC of approximately 0.3 µM against Pseudomonas aeruginosa. nih.gov Studies on the broader pleurocidin family have consistently shown lower MIC values against Gram-negative strains compared to Gram-positive ones. For example, Pleurocidin-amide (Ple-a) exhibits MIC values in the range of 0.5 to 64 µg/mL against various Gram-negative bacteria.

Truncated analogs of pleurocidin, however, have demonstrated a loss of antimicrobial activity against the strains tested, indicating that the full length of the peptide is crucial for its efficacy. nih.gov The analog APX, which differs from AP3 only in the position of a tryptophan residue, showed at least a twofold decrease in activity against E. coli. nih.gov

Table 2: MIC Values of this compound and Analogs against Gram-Negative Bacteria

PeptideBacterial StrainMIC (µM)
AP3E. coli (Lab Strain)2
AP3E. coli (Clinical Isolate)4
AP3P. aeruginosa0.3
AP3KE. coli (Lab Strain)4
AP3KE. coli (Clinical Isolate)4
AP3KP. aeruginosa0.5

Efficacy against Multidrug-Resistant Bacterial Strains

A critical area of investigation for new antimicrobial agents is their effectiveness against multidrug-resistant (MDR) bacteria. Pleurocidin and its amidated analog, Ple-a, have shown potent activity against several MDR strains. Ple-a, in particular, demonstrated significant efficacy with MIC values ranging from 2 to 32 µg/mL against a panel of MDR bacteria, including Enterococcus faecium, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. researchgate.net

Notably, against an MDR strain of E. coli, Ple-a exhibited a low MIC of 2 µg/mL. researchgate.net This highlights the potential of these peptides to combat infections caused by pathogens that have developed resistance to conventional antibiotics.

Table 3: MIC Values of Pleurocidin and Ple-a against Multidrug-Resistant Bacteria

PeptideBacterial StrainMIC (µg/mL)
PleurocidinE. faecium-4R256
Ple-aE. faecium-4R32
PleurocidinE. coli-7R16
Ple-aE. coli-7R2
PleurocidinP. aeruginosa-5R64
Ple-aP. aeruginosa-5R16
PleurocidinK. pneumoniae-7R64
Ple-aK. pneumoniae-7R8
PleurocidinA. baumannii-8R8
Ple-aA. baumannii-8R4

Antifungal Activity (e.g., Candida albicans)

In addition to their antibacterial properties, pleurocidin-like peptides have demonstrated antifungal activity. Studies have shown that enantiomeric pleurocidin, composed of D-amino acids, is more active against the fungal pathogen Candida albicans and exhibits greater resistance to degradation by proteases. nih.gov This suggests that structural modifications can enhance the antifungal potential of these peptides. The broad-spectrum activity of pleurocidins, therefore, extends to eukaryotic pathogens, making them versatile candidates for antimicrobial development. nih.gov

Activity against Aquatic Pathogens (e.g., Vibrio anguillarum)

Given their origin in a marine organism, it is not surprising that pleurocidin-like peptides are effective against aquatic pathogens. Pleurocidin and its C-terminally amidated form have been shown to be active against fish pathogens such as Vibrio anguillarum and Aeromonas salmonicida. researchwithrowan.com The amidated version, in particular, was found to be more potent than the native peptide against these bacteria. This activity underscores their potential application in aquaculture to protect fish from infectious diseases.

Table 4: MIC Values of Pleurocidin and Analogs against Aquatic Pathogens

PeptideBacterial StrainMIC (µg/mL)
PleurocidinV. anguillarum128
Ple-aV. anguillarum32
PleurocidinV. alginolyticus8
Ple-aV. alginolyticus1
PleurocidinV. harveyi8
Ple-aV. harveyi2

Factors Modulating Antimicrobial Activity (e.g., pH, salt, temperature stability)

The antimicrobial efficacy of pleurocidin-like peptides can be influenced by environmental factors such as pH, salt concentration, and temperature.

pH: The stability of truncated pleurocidin analogs has been tested under various pH conditions, ranging from 2 to 12. These peptides retained their antibacterial activity after being subjected to these different acid-base environments for one hour, indicating a broad pH stability. nih.gov

Salt: The activity of pleurocidin can be affected by the presence of certain salts. Increased concentrations of calcium or magnesium have been shown to decrease its antimicrobial activity against E. coli. Conversely, the presence of NaCl, even at concentrations 15-fold higher than divalent cations, did not inhibit the peptide's microbicidal action. researchgate.net This suggests that the inhibitory effect is specific to certain cations rather than a general consequence of increased ionic strength. Pleurocidin is also reported to be resistant to elevated NaCl concentrations. nih.gov

Temperature: Pleurocidin and its analogs have demonstrated notable temperature stability. Truncated derivatives have been shown to maintain their antibacterial activity after being heated at various temperatures, including 20, 40, 60, 80, and 100°C for one hour, and even after autoclaving at 121°C for 15 minutes. nih.gov This heat stability is a significant advantage for potential applications, including in food safety. wikipedia.org

Anticancer Activity and Cellular Selectivity of Pleurocidin Like Peptides

Cytotoxicity against Various Cancer Cell Lines

Pleurocidin-like peptides have demonstrated significant cytotoxic effects across a range of cancer cell lines, indicating their potential as broad-spectrum anticancer agents. Their efficacy varies depending on the specific peptide and the cancer cell type. Research has highlighted the lytic and apoptotic capabilities of these peptides against both hematological and solid tumors.

Leukemic Cell Lines (e.g., Jurkat)

Pleurocidin-like peptides have shown notable activity against leukemic cells. For instance, the pleurocidin-like peptide WF3 isoform X2 (AMP-WF3), derived from the Poecilia Mexicana fish, exhibited selective cytotoxicity against the Jurkat leukemic cell line. A study found that AMP-WF3 induced apoptosis in Jurkat cells, with a half-maximal inhibitory concentration (IC50) of 50 μM. This peptide demonstrated lower toxicity towards normal peripheral blood mononuclear cells (PBMCs) and human dermal fibroblast (HDF) cells, highlighting its selectivity for cancer cells. The anticancer mechanism of AMP-WF3 in Jurkat cells involves the upregulation of p53 and p21 gene expression, which are crucial for cell cycle arrest and apoptosis.

Another pleurocidin-derived peptide, NRC-03D, which incorporates D-amino acids to increase stability, was noted to have lost its anticancer activity against human leukemia HL60 cells, suggesting that specific structural conformations are crucial for its cytotoxic effects.

Breast Carcinoma Cells

The cytotoxicity of pleurocidin-family peptides has been well-documented in breast cancer models. The synthetic peptides NRC-03 and NRC-07 have been shown to be effective in killing breast carcinoma cells, including those that are drug-resistant or slow-growing. This cytotoxic activity is linked to the peptides' ability to bind to anionic molecules on the cancer cell surface, leading to membrane damage. Furthermore, these peptides were found to be effective against breast cancer xenografts in mice. Interestingly, replacing all L-amino acids with D-amino acids in NRC-03 resulted in a peptide ([D]-NRC-03) with enhanced potency against various breast cancer cell lines.

Research has also indicated that a higher concentration of pleurocidin (B1576808) peptide is required to achieve effective cell death in breast cancer cells compared to leukemia cells, which may be attributed to the larger size of breast cancer cells.

Multiple Myeloma Cells

Pleurocidin-like peptides, specifically NRC-03 and NRC-07, have demonstrated the ability to lyse and kill multiple myeloma cells. These peptides induce extensive membrane damage and DNA fragmentation in myeloma cells. Studies have shown that NRC-03 binds more strongly to multiple myeloma cells and exhibits a more potent cytotoxic effect compared to NRC-07. In vivo studies have further supported these findings, where intratumoral injections of NRC-03 were shown to impair the growth of multiple myeloma xenografts in immunodeficient mice.

Oral Squamous Cell Carcinoma Cells

The pleurocidin-family peptide NRC-03 has been identified as a potent agent against oral squamous cell carcinoma (OSCC). It has been shown to induce apoptosis in OSCC cells through a mechanism involving mitochondrial oxidative stress. NRC-03 can enter OSCC cells and localize in the mitochondria and nucleus, leading to mitochondrial swelling and DNA fragmentation. Research indicates that NRC-03 suppresses the proliferation of OSCC cells at concentrations between 15 and 75 µg/ml. The cytotoxic effect is mediated by the CypD-mPTP axis, which is triggered by mitochondrial oxidative stress.

Hepatocellular Carcinoma

Pleurocidin-amide (Ple-a) has demonstrated considerable cytotoxicity against hepatocellular carcinoma cell lines. Studies have shown that both Pleurocidin (Ple) and Ple-a are significantly more cytotoxic to liver cancer cells than to normal mouse fibroblasts (NIH-3T3). The IC50 values for Ple-a against hepatocellular carcinoma cell lines J5 and Huh7 were found to be 11 μM and 23.8 μM, respectively. This highlights a notable selectivity for cancer cells, with hepatocellular carcinoma J5 cells being nearly 30-fold more susceptible to the treatment compared to non-malignant cells.

Mechanisms of Action at the Cellular and Molecular Levels

Membrane-Disrupting Mechanisms

Pleurocidin-like peptides are cationic antimicrobial peptides (CAPs) that primarily exert their effects through direct interaction with the cell membrane. mdpi.com Their amphipathic α-helical structure allows them to selectively target and disrupt the membranes of pathogenic and cancerous cells, which are typically rich in negatively charged components, while showing lower toxicity to normal host cells. nih.govnih.gov The disruption is generally understood to occur through one of two primary models: the toroidal pore model or the carpet model, with the prevailing mechanism often depending on the peptide-to-lipid ratio. mdpi.com

Toroidal Pore Formation

The toroidal pore model is a well-documented mechanism for the pleurocidin (B1576808) family. mdpi.comnih.gov In this model, the peptides first bind to the surface of the target membrane. Once a critical concentration is reached, they insert into the lipid bilayer, inducing the lipid monolayers to bend inward continuously to form a water-filled pore. celljournal.org This structure is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules. celljournal.org The formation of these pores disrupts the membrane's integrity, leading to the leakage of ions and essential cellular components, ultimately causing cell death. mdpi.com Studies on the pleurocidin family have demonstrated that these peptides can form ion channels in planar lipid layers consistent with the toroidal pore model. nih.govcelljournal.org The process is facilitated by the peptide's ability to disorder the acyl chains of phospholipids, particularly anionic lipids. mdpi.com

Carpet Model

At lower peptide-to-lipid ratios, pleurocidin-like peptides may act via the carpet model. mdpi.com In this mechanism, the peptides accumulate on the surface of the membrane, forming a layer that resembles a "carpet." This accumulation disrupts the membrane's curvature and tension. Beyond a certain threshold concentration, this extensive peptide coverage leads to the disintegration of the membrane into micelle-like structures, causing widespread damage and cell lysis without the formation of discrete pores. mdpi.comnih.govfrontiersin.org This mechanism, like toroidal pore formation, is driven by the electrostatic attraction between the positively charged peptides and the negatively charged components of the target cell membrane.

Membrane Permeabilization and Destabilization

Regardless of the specific model, the fundamental action of pleurocidin-like peptides is the permeabilization and destabilization of the cell membrane. nih.gov This process begins with the electrostatic binding of the cationic peptide to the anionic cell surface. mdpi.comnih.gov Upon insertion, the peptide disrupts the tightly packed lipid acyl chains, leading to increased membrane fluidity and permeability. mdpi.com This allows for the uncontrolled passage of water and ions across the membrane, disrupting the transmembrane potential and vital ion gradients, which are crucial for cellular function. mdpi.com This loss of membrane integrity is a primary cause of the rapid cell death observed upon treatment with these peptides. nih.gov

Intracellular Mechanisms and Molecular Targets

In addition to direct membrane disruption, pleurocidin-like peptides can translocate across the cell membrane, particularly at lower, sublethal concentrations, to interact with intracellular targets. nih.govnih.gov This suggests a multi-faceted mechanism of action that is not solely reliant on membrane lysis.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key intracellular mechanism, particularly noted in the anticancer activity of pleurocidin-like peptides, is the induction of oxidative stress. nih.gov Peptides such as NRC-03 have been shown to enter cancer cells, localize in mitochondria, and trigger a significant increase in the production of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA. mdpi.com The overproduction of ROS leads to mitochondrial dysfunction and initiates apoptotic pathways, contributing to programmed cell death. frontiersin.orgnih.gov For instance, the peptide NRC-03 was found to markedly increase total intracellular ROS and mitochondrial ROS in oral squamous cell carcinoma cells, a mechanism central to its cytotoxic effect. nih.gov

Table 2: ROS-Related Effects of the Pleurocidin-like Peptide NRC-03 on Cancer Cells
EffectCell LineObservationReference
Increased Intracellular ROSCAL-27 (Oral Squamous Carcinoma)Marked increase in total ROS production detected by DCFH-DA staining. nih.gov
Increased Mitochondrial ROSCAL-27Upregulation of mitochondrial ROS indicated by MitoSOX staining. nih.gov
Elevated H₂O₂ LevelsCAL-27Significant elevation in the level of hydrogen peroxide. nih.gov
Apoptosis InductionOral Squamous Carcinoma CellsROS-mediated mitochondrial dysfunction leads to apoptosis. nih.govnih.gov

Mitochondrial Membrane Depolarization

A critical aspect of the anti-cancer activity of pleurocidin-like peptides involves the disruption of mitochondrial function. The mitochondrion is a key regulator of apoptosis, and its compromise often leads to irreversible cell death.

Research has shown that these peptides can induce mitochondrial membrane depolarization. nih.gov Studies on pleurocidin and its N-terminal-truncated analogs, Ple (4-25), demonstrated the ability to trigger this depolarization. nih.gov This process is often linked to the generation of reactive oxygen species (ROS), which can further damage mitochondrial components and initiate apoptotic signaling. nih.gov Another member of the pleurocidin family, NRC-03, has been shown to trigger apoptosis in oral squamous cell carcinoma by activating the CypD-mPTP axis, a process driven by mitochondrial oxidative stress, which is intrinsically linked to the integrity of the mitochondrial membrane. nih.govcelljournal.org The disruption of the mitochondrial membrane potential is a pivotal event, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of cell death pathways. nih.gov

Cell Cycle Modulation (e.g., Sub-G1 phase arrest)

Pleurocidin-like peptides can impede the proliferation of cancer cells by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. A common indicator of apoptosis-inducing agents is their ability to cause an accumulation of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA.

An amidated derivative of pleurocidin, known as Ple-a, has been observed to affect the cell cycle by significantly increasing the population of cells in the sub-G1 phase. nih.gov This arrest indicates that the peptide induces DNA fragmentation, a hallmark of apoptosis, preventing the cancer cells from proceeding through the necessary phases for division and proliferation.

Table 1: Effect of Pleurocidin-like Peptides on Cell Cycle

Peptide Derivative Effect Cell Phase Reference

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a primary mechanism through which pleurocidin-like peptides eliminate cancer cells. This process is highly regulated and involves a cascade of molecular events that lead to characteristic cellular changes and eventual cell death without inducing an inflammatory response. nih.gov Flow cytometry analysis of Jurkat leukemia cells treated with a pleurocidin-like peptide from Poecilia Mexicana (AMP-WF3) confirmed the induction of apoptosis. nih.govnih.gov At a concentration of 50 μM, this peptide led to 13% of cells entering early apoptosis and 24% entering late apoptosis. nih.gov

The execution of apoptosis is often mediated by a family of cysteine proteases known as caspases. Once activated, these enzymes cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies on pleurocidin and its analogs have demonstrated their ability to activate caspases or caspase-like proteins. nih.govresearchgate.net This activation is a crucial step in the apoptotic cascade initiated by the peptide. nih.gov While RecA-mediated apoptosis-like death is a mechanism observed in bacteria, the analogous pathway in cancer cells involves these caspase-driven events.

Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair and cell death. During apoptosis, PARP is cleaved by activated caspases, rendering the enzyme inactive and preventing it from repairing DNA damage, thus ensuring the cell proceeds towards death. The cleavage of PARP is considered a hallmark of apoptosis. An amidated derivative, Ple-a, has been shown to induce apoptosis, an effect evidenced by a decrease in the pro-form of PARP, which indicates its cleavage. nih.gov

Pleurocidin-like peptides can also induce apoptosis by altering the expression of genes that regulate cell survival and death. Key among these are the tumor suppressor gene p53, the cell cycle inhibitor p21, and the anti-apoptotic gene BCL-2.

In a study involving the pleurocidin-like peptide AMP-WF3 on Jurkat leukemia cells, treatment led to a significant upregulation of p53 and p21 gene expression. nih.gov After 24 hours of treatment with 50 μM of the peptide, p21 mRNA levels increased by 175-fold and p53 mRNA levels increased by 10-fold compared to untreated cells. nih.gov The p53 protein can trigger apoptosis and cell cycle arrest, partly by inducing the expression of p21. nih.gov In contrast, the expression of the anti-apoptotic protein BCL-2, which promotes cell survival, can be downregulated by some peptides, further tipping the balance towards cell death. nih.gov

Table 2: Modulation of Gene Expression in Jurkat Cells by AMP-WF3

Gene Change in Expression Fold Change Reference
p53 Increased 10.33 nih.gov
p21 Increased 175.095 nih.gov

Autophagy Inhibition

Autophagy is a cellular process of self-digestion, where the cell degrades its own components. In cancer, autophagy can have a dual role, either promoting cell survival under stress or contributing to cell death. However, in some contexts, cancer cells use autophagy as a survival mechanism to resist treatment. Inhibiting this process can therefore enhance the efficacy of anti-cancer agents.

Research has shown that at a late stage of treatment, the apoptosis mediated by the pleurocidin derivative Ple-a is enhanced by the inhibition of autophagy. nih.gov This suggests a multi-pronged attack where the peptide not only directly induces apoptosis but also blocks a key survival pathway that cancer cells might otherwise use to escape cell death.

Interaction with Specific Intracellular Proteins (e.g., Enterotoxin H)

While many antimicrobial peptides primarily target cellular membranes, some, including pleurocidin-like peptides, are known to translocate into the cytoplasm and interact with intracellular components. This section details the known interactions of pleurocidin-like peptides with specific intracellular proteins, with a focus on Enterotoxin H.

In a significant molecular modeling and docking study, the interaction between a pleurocidin-like peptide and Enterotoxin H from Klebsiella pneumoniae was investigated. nih.govnih.gov Enterotoxin H is considered a key molecular target for the replication and establishment of Klebsiella pneumoniae in a host organism. nih.gov The study aimed to elucidate the binding affinity and specific interactions between the peptide and the enterotoxin. nih.gov

The research utilized in silico methods to predict the binding interactions. nih.gov The pleurocidin-like peptide was shown to interact with the active sites of Enterotoxin H, achieving a notable docking score of 300.96. nih.gov This strong interaction suggests a potential mechanism of action whereby the peptide could inhibit the function of this crucial bacterial protein. nih.govnih.gov

The specific active site residues of Enterotoxin H that were identified as interacting with the pleurocidin-like peptide are detailed in the table below. nih.gov

Active Site Residue of Enterotoxin HPosition
Valine (Val)13
Methionine (Met)16
Glycine (Gly)25
Alanine (Ala)25
Isoleucine (Ile)28
Table 1: Active site residues of Enterotoxin H from Klebsiella pneumoniae identified as interacting with a pleurocidin-like peptide in a molecular docking analysis. nih.gov

The interaction was further characterized by the identification of a hydrophobic pocket within Enterotoxin H where the peptide binds. nih.gov The analysis was conducted using various computational tools, including Cast P, Molegro, and Sitehound, to identify these binding sites. nih.gov

It is important to note that while this study provides strong evidence for the interaction between a pleurocidin-like peptide and Enterotoxin H, the specific peptide sequence used in the study was derived from Clarias batrachus. semanticscholar.org Further research is needed to definitively confirm that Pleurocidin-like peptide AP3 exhibits the same interaction.

Currently, there is a lack of published research detailing the interaction of this compound with other specific intracellular proteins.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Peptide Length and Truncations on Activity

Peptide length is a critical determinant of the antimicrobial efficacy of Pleurocidin-like peptide AP3. Studies involving the synthesis of various truncated analogs have consistently demonstrated that the full-length peptide is essential for potent antibacterial activity.

Research has shown that both N-terminal and C-terminal truncations of pleurocidin (B1576808) lead to a significant loss of function. nih.govmdpi.comnih.gov For instance, a series of N-terminal and C-terminal truncated derivatives of pleurocidin were synthesized and assayed for antibacterial activity, but surprisingly, only the full-length peptide retained its function, while all truncated versions lost their activity. nih.govmdpi.com This suggests that both the N- and C-terminal regions of the peptide play a crucial role in its antibacterial mechanism. nih.gov

In a study focused on AP3, several truncated analogs were created. None of these shorter peptides exhibited any antimicrobial activity against the tested strains of Gram-positive and Gram-negative bacteria at the concentrations used. nih.gov Furthermore, these truncated peptides were unable to effectively permeabilize bacterial membranes, as demonstrated in vesicle leakage assays. nih.gov While antimicrobial activity is not exclusively linked to peptide length for all antimicrobial peptides (AMPs), for AP3 and its close relatives, truncations that remove key hydrophobic and cationic residues abolish its membrane-disrupting capabilities. nih.gov

Four truncated analogs of pleurocidin were designed to investigate the functional roles of the N- and C-terminal regions. The antibacterial susceptibility testing revealed a clear activity pattern corresponding with their hydrophobic scale: pleurocidin > Anal 3 (1-22) > Anal 1 (4-25) > Anal 4 (1-19) > Anal 2 (7-25), indicating that decreasing the length and hydrophobicity attenuates activity. nih.gov

Table 1: Antimicrobial Activity of AP3 and its Truncated Analogs

Peptide Target Organism Minimum Inhibitory Concentration (MIC) in µM
AP3 (Parent Peptide) P. aeruginosa ~0.3
E. coli >16
S. aureus 2
Truncated Analogs All strains tested No activity exhibited

Data sourced from a 2019 study on AP3 analogs. nih.gov

Influence of Charge Identity and Distribution

As a cationic antimicrobial peptide, the net positive charge of AP3 is fundamental to its initial interaction with negatively charged bacterial membranes. The identity and spatial distribution of charged residues significantly influence its antimicrobial potency and selectivity.

In one study, an analog of AP3, named AP3K, was synthesized with a varied charge identity. AP3K exhibited a similar antimicrobial profile to the parent AP3 peptide, with no more than a two-fold difference in activity against any tested strain, except for a two-fold increase in activity against S. aureus. nih.gov This indicates that subtle changes in charge distribution can fine-tune the activity spectrum of the peptide. The manipulation of net positive charge is a common strategy in the design of synthetic AMPs to optimize cationicity and improve effectiveness. nih.gov However, there is a delicate balance, as increasing the net charge excessively can also lead to increased toxicity toward host cells. nih.gov

Role of Specific Amino Acid Residues (e.g., Tryptophan position)

The specific amino acid composition, particularly the presence and position of key residues like tryptophan, is vital for the structure and function of AP3. Tryptophan, with its bulky, hydrophobic, and aromatic side chain, often plays a crucial role in the membrane insertion and anchoraging of AMPs.

Importance of C-terminal Amidation

A common post-translational modification found in many naturally occurring AMPs is the amidation of the C-terminus. This modification has a profound impact on the activity of pleurocidin and its analogs. C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and often its hydrophobicity. nih.govfrontiersin.orgbas.bg

Studies have consistently shown that a C-terminally amidated version of pleurocidin (Ple-a) is more potent than its naturally occurring C-terminal acid counterpart. nih.govresearchgate.net Ple-a displays significantly better antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria compared to the non-amidated form. nih.gov This enhancement is attributed to the increased positive net charge, which strengthens the peptide's binding affinity to the negatively charged bacterial membranes. nih.gov This modification can also stabilize the peptide's α-helical structure, which is crucial for its membrane-disrupting function. researchgate.net The increased stability and enhanced membrane interaction make C-terminal amidation a critical strategy for improving the therapeutic potential of pleurocidin-like peptides. researchgate.netresearchgate.net

Table 2: Comparison of MIC Values for Pleurocidin (Ple) and Pleurocidin-amide (Ple-a)

Target Organism MIC (µg/mL) - Ple MIC (µg/mL) - Ple-a
A. hydrophila 1 0.5
V. anguillarum 2 1
E. coli 64 32
S. aureus 128 32

Data highlights the enhanced activity of the amidated form. nih.gov

Strategies for Activity Enhancement and Selectivity Improvement

The rational design of AP3 analogs aims to enhance antimicrobial potency while minimizing toxicity to host cells, thereby improving the therapeutic or selectivity index. Several strategies have emerged from SAR studies.

Amino Acid Substitution: Replacing specific amino acids can enhance activity. For example, increasing the net positive charge by substituting neutral amino acids with cationic ones like lysine (B10760008) can boost antimicrobial effects, though this must be balanced to avoid increased hemolytic activity. nih.gov Similarly, strategic placement of hydrophobic residues can improve membrane interaction. nih.gov

Truncation and Hybridization: While significant truncation of AP3 abolishes activity, designing shorter peptides based on the active regions of parent molecules is a viable strategy for other AMPs to reduce cost and sometimes toxicity. nih.gov Another approach is the creation of hybrid peptides, which combine functional domains from different AMPs to generate novel activities. frontiersin.org For instance, a hybrid of pleurocidin and dermaseptin has been synthesized and tested. frontiersin.org

Modifying Physicochemical Properties: Fine-tuning the balance between cationicity and hydrophobicity is a key strategy. C-terminal amidation is a prime example of a modification that increases net charge and enhances activity. nih.gov The goal is to maximize interaction with microbial membranes while minimizing disruption of zwitterionic mammalian cell membranes, thus improving selectivity. mdpi.com

Ultimately, the goal is to develop derivatives with a broad spectrum of activity against pathogenic microbes, including drug-resistant strains, while ensuring they are safe for therapeutic use. nih.govfrontiersin.org

Synthetic and Biosynthetic Approaches for Pleurocidin Like Peptide Production

Chemical Synthesis of Pleurocidin-like Peptide AP3 and Analogs

The most common approach for synthesizing pleurocidin-like peptides is Fmoc (9-fluorenylmethoxycarbonyl) based SPPS. nih.govnih.govresearchgate.net In this method, the peptide is assembled step-by-step on an insoluble resin support. nih.gov The process involves the sequential addition of amino acids with their amino groups temporarily protected by the Fmoc group. After each coupling step, the Fmoc group is removed, and the next protected amino acid is added to the growing peptide chain. nih.gov Once the desired sequence is assembled, the peptide is cleaved from the resin and deprotected, followed by purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net

Several pleurocidin (B1576808) analogs have been successfully synthesized using these methods to investigate structure-activity relationships. For instance, the C-terminal amide of pleurocidin has been shown to be more potent than the naturally occurring C-terminal acid form. researchgate.net In one study, pleurocidin amide and two truncated analogs, LM4–1 and LM4–2, were synthesized to identify the minimal sequence required for antimicrobial activity. researchgate.net Another example is the synthesis of AMP-WF3, a pleurocidin-like peptide from the fish Poecilia Mexicana, which was also produced using Fmoc-based solid-phase synthesis with a resulting purity of 95%. nih.govresearchgate.net The synthesis of an enantiomeric analog of pleurocidin, composed entirely of D-amino acids, was also achieved through SPPS, demonstrating the versatility of this technique for creating peptides with altered properties, such as resistance to proteolysis. nih.gov

Table 1: Examples of Synthesized Pleurocidin and Pleurocidin-like Peptides

Peptide Name Sequence Synthesis Method Purpose of Synthesis Reference
Pleurocidin (amide) GWGSFFKKAAHVGKHVGKAALTHYL-NH₂ Solid-Phase Peptide Synthesis (SPPS) To create a more potent analog of the natural peptide. researchgate.net
LM4–1 Not explicitly stated, but a C-terminally truncated analog of pleurocidin. Solid-Phase Peptide Synthesis (SPPS) To identify the minimal active sequence. researchgate.net
LM4–2 Not explicitly stated, but a C-terminally truncated analog of pleurocidin. Solid-Phase Peptide Synthesis (SPPS) To identify the minimal active sequence. researchgate.net
AMP-WF3 FLKSLWRGVKAIFNGARQGYKEHKN Fmoc Solid-Phase Peptide Synthesis To study its anticancer properties. nih.govresearchgate.net
D-Pleurocidin Enantiomer of pleurocidin (all D-amino acids) Solid-Phase Peptide Synthesis (SPPS) To investigate proteolytic resistance and stereospecificity of action. nih.gov

Engineering of Hybrid Peptides

To enhance the efficacy, target specificity, or other desirable properties of pleurocidin, researchers have engineered hybrid or fusion peptides. This approach involves combining domains or sequences from different parent peptides to create a new molecule with a unique combination of attributes.

An example of this is the creation of a hybrid peptide combining pleurocidin and dermaseptin, another antimicrobial peptide. nih.gov This hybrid, referred to as P-Der, was designed to leverage the respective strengths of its parent molecules. nih.gov Such engineered peptides can exhibit novel or enhanced mechanisms of action.

Another strategy involves fusing a pleurocidin-derived peptide to a targeting domain. For instance, peptides have been formulated that incorporate the targeting domain of the S. mutans ComC signaling peptide with different domains of a pleurocidin variant, NRC-4. nih.gov The goal of these fusion peptides is to deliver the antimicrobial component with high specificity to the target pathogen, potentially increasing efficacy and reducing off-target effects. nih.gov

Future Directions in Cost-Effective Large-Scale Production

While SPPS is highly effective for research and small-scale production, its cost can be a significant barrier for the large-scale manufacturing required for therapeutic or commercial applications. nih.govfrontiersin.org Consequently, there is a strong focus on developing more cost-effective and scalable biosynthetic production methods.

Recombinant DNA technology offers a promising alternative. The production of antimicrobial peptides in microbial hosts like Escherichia coli can be challenging due to the potential toxicity of the peptide to the host cells and susceptibility to proteolytic degradation. nih.gov To overcome these issues, strategies involving the expression of AMPs as fusion proteins have been developed. nih.gov For example, fusing the target peptide to a larger protein partner, such as a small ubiquitin-like modifier (SUMO), can protect the host from the peptide's antimicrobial activity and shield the peptide from degradation. nih.gov After expression and purification of the fusion protein, the active peptide can be cleaved off and purified. nih.gov This approach has been successfully used to produce various host defense peptides and is amenable to industrial-scale fermentation. nih.gov

Plant-based production systems, or "molecular farming," are also emerging as a cost-effective platform for AMP production. researchgate.netmdpi.com Plants like Nicotiana benthamiana can be genetically engineered to produce large quantities of recombinant peptides. nih.gov This method offers advantages in terms of scalability and potentially lower production costs compared to both chemical synthesis and microbial fermentation. researchgate.netnih.gov Recent advancements in this area include strategies to enhance peptide accumulation and simplify purification processes. researchgate.net For instance, expressing glycine-extended AMPs in plants engineered to express the mammalian enzyme peptidylglycine α-amidating mono-oxygenase (PAM) has been shown to yield bioactive amidated peptides with robust antimicrobial activity. nih.gov Techno-economic analyses of such plant-based platforms suggest potential economic advantages and scalability for industrial use. nih.gov

Table 2: Comparison of Production Methods for Pleurocidin-like Peptides

Production Method Key Advantages Key Challenges Suitability
Solid-Phase Peptide Synthesis (SPPS) High purity, precise sequence control, allows for non-natural modifications. nih.gov High cost for large-scale production, use of hazardous chemicals. nih.gov Research, small-scale production, synthesis of complex analogs.
**Recombinant Production in *E. coli*** Lower cost than SPPS, scalable fermentation. nih.gov Potential toxicity to host, proteolytic degradation, complex purification. nih.gov Large-scale production of simpler peptides and fusion proteins.
Plant-Based Production Potentially very low cost, highly scalable, can perform post-translational modifications. researchgate.netmdpi.comnih.gov Longer development time for stable expression systems, downstream processing can be complex. mdpi.com Cost-effective, large-scale production for various applications.

Computational and Bioinformatic Analyses

Sequence Homology and Conservation Studies

The primary amino acid sequence of Pleurocidin-like peptide AP3 (also referred to as Pleurocidin-like peptide psi3) has been identified as FFGMLFHGVHRGKVISQMASLID. Analysis of this sequence reveals its relationship with the broader family of pleurocidins and other antimicrobial peptides.

Pleurocidins as a family exhibit a degree of homology with other linear, alpha-helical antimicrobial peptides, such as dermaseptins, isolated from hylid frogs, and ceratotoxins from the Mediterranean fruit fly. seab.grnih.gov Phylogenetic analyses have placed the pleurocidin (B1576808) family within the cecropin (B1577577) superfamily of antimicrobial peptides. nih.gov

Genomic and transcriptomic studies in the winter flounder have identified multiple genes encoding for pleurocidin-like peptides. nih.gov These studies indicate a conserved gene structure, typically featuring a hydrophobic signal peptide of 22 amino acids. This is followed by a cationic mature peptide region, and a conserved acidic prodomain. nih.gov The presence of multiple pleurocidin genes suggests a diversification of function, with some being predominantly expressed in the skin and others in the intestine, forming a crucial part of the fish's innate immune system. nih.gov Southern hybridization analyses have also indicated that genes related to pleurocidin are present in the genomes of other flatfish species, highlighting a degree of conservation across related species. nih.gov

Table 1: Amino Acid Sequence of this compound

Property Value
Sequence FFGMLFHGVHRGKVISQMASLID
Length 23 amino acids
Source Organism Pleuronectes americanus (Winter Flounder)

Prediction of Peptide Structure and Functional Regions

Computational tools are widely used to predict the secondary and tertiary structures of peptides like this compound, which in turn provides insights into their functional mechanisms. Pleurocidins, in general, are predicted to adopt an amphipathic alpha-helical conformation, a common structural motif for many antimicrobial peptides. nih.govnih.govfrontiersin.org This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, which is crucial for their interaction with and disruption of microbial membranes.

For a pleurocidin-like peptide from Poecilia Mexicana (AMP-WF3), bioinformatic servers such as SignalP have been used to predict a signal peptide region and a cleavage site, which are indicative of its processing from a larger precursor protein. researchgate.net The prediction of an alpha-helical secondary structure is a key characteristic, as this conformation allows the peptide to insert into the lipid bilayers of target cells. nih.gov Helical wheel projections are often generated to visualize the amphipathic nature of these peptides, illustrating the spatial distribution of hydrophobic and hydrophilic residues. frontiersin.org Online servers like I-TASSER can be utilized for the prediction of the three-dimensional structure of such peptides. nih.govresearchgate.net

Table 2: Predicted Physicochemical Properties of Pleurocidin-like Peptides

Parameter Predicted Characteristic Significance
Secondary Structure Alpha-helical Facilitates membrane interaction and insertion.
Amphipathicity High Enables partitioning into the lipid bilayer.
Cationicity High net positive charge Promotes initial electrostatic attraction to negatively charged microbial membranes.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions of peptides with cell membranes. All-atom and coarse-grained MD simulations have been employed to investigate the pore formation mechanism, membrane perturbation, and water permeation by pleurocidin. celljournal.org These simulations can reveal how the peptide orients itself and inserts into the lipid bilayer, leading to the formation of pores through mechanisms such as the toroidal pore or carpet model. frontiersin.orgresearchgate.net Such simulations can also demonstrate the peptide's differential interaction with neutral versus negatively charged phospholipid bilayers, which is key to its selectivity for microbial over host cells. frontiersin.org

Docking Analysis with Biological Targets

Docking analysis is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pleurocidin-like peptides, docking studies can identify potential intracellular or membrane-bound targets.

A notable example is the docking analysis of a pleurocidin-like peptide with enterotoxin H from Klebsiella pneumoniae. seab.grnih.gov In this study, tools such as Cast P, Molegro, and Sitehound were used to identify the hydrophobic pocket and active site residues of the target protein. nih.gov The docking results showed that the pleurocidin-like peptide interacted with the active sites of enterotoxin H with a significant docking score of 300.96, suggesting a strong and specific binding interaction. nih.gov The amino acid residues involved in this interaction were also identified. nih.gov Such analyses are crucial for understanding the specific molecular interactions that underpin the antimicrobial activity of these peptides and for the rational design of more potent therapeutic agents. While a similar specific docking analysis for this compound has not been found in the literature, this study serves as a strong precedent for how its biological targets could be investigated.

Table 3: Example of Docking Analysis Parameters for a Pleurocidin-like Peptide

Parameter Detail Reference
Peptide Pleurocidin-like peptide from Clarias batrachus nih.gov
Target Enterotoxin H from Klebsiella pneumoniae nih.gov
Docking Score 300.96 nih.gov
Identified Interacting Residues Val 13, Met 16, Gly 25, Ala 25, and Ile 28 nih.gov

Based on a comprehensive review of the available search results, there is no specific information available for a compound named "this compound." The provided scientific literature discusses other members of the pleurocidin family, such as Pleurocidin-like peptide WF3 isoform X2 (AMP-WF3) and Pleurocidin-like peptide psi3.

Therefore, it is not possible to generate an article that focuses solely on the methodological approaches used in the research of "this compound" as per the user's strict instructions. The data required to populate the specified outline for this particular compound does not appear in the referenced search results.

Methodological Approaches in Pleurocidin Like Peptide Research

Cellular and Molecular Biology Techniques

Gene Expression Analysis (e.g., RT-PCR for p53, p21, BCL-2)

Gene expression analysis is a critical tool for understanding the intracellular pathways affected by pleurocidin-like peptides. Quantitative Reverse Transcription PCR (qRT-PCR) is frequently used to measure changes in the mRNA levels of key regulatory genes involved in apoptosis and cell cycle control.

In a study on the pleurocidin-like peptide AMP-WF3, researchers utilized qRT-PCR to assess its impact on the expression of p53, p21, and BCL-2 in Jurkat leukemia cells. nih.govnih.gov The findings indicated that treatment with the peptide led to a significant upregulation of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21. nih.govfrontiersin.org Specifically, p53 gene expression increased by over 10-fold, while p21 expression saw a dramatic 175-fold increase compared to untreated cells. nih.gov This suggests that the peptide may induce cell cycle arrest and promote apoptosis through the p53/p21 pathway. frontiersin.org Conversely, the expression of the anti-apoptotic gene BCL-2 was not significantly affected in Jurkat cells. nih.govresearchgate.net These results highlight the peptide's ability to selectively modulate gene expression, leading to anti-cancer effects. nih.govfrontiersin.org

Table 1: Relative Gene Expression in Jurkat Cells Treated with Pleurocidin-like Peptide AMP-WF3

Gene Fold Change vs. Control Function
p53 10.33 Tumor suppressor, apoptosis induction
p21 175.09 Cell cycle arrest

Protein Analysis (e.g., Western Blot for PARP)

To confirm that the changes observed at the gene expression level translate to functional proteins and to identify key events in the apoptotic cascade, protein analysis techniques like Western blotting are employed. A crucial marker for apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). bdbiosciences.com

During caspase-mediated apoptosis, PARP, a 113-kDa nuclear protein involved in DNA repair, is cleaved by caspases (primarily caspase-3) into an 89-kDa and a 24-kDa fragment. bdbiosciences.com This cleavage inactivates PARP, preventing it from repairing DNA damage and thus facilitating the apoptotic process. The detection of the 89-kDa PARP fragment by Western blot is considered a hallmark of apoptosis. bdbiosciences.com In the context of pleurocidin-like peptide research, this method would be used to provide evidence that the peptide induces a caspase-dependent apoptotic pathway. An antibody specific to the cleaved fragment of PARP is used to probe protein lysates from peptide-treated and control cells, allowing for the visualization of this key apoptotic event.

Confocal Microscopy

Confocal microscopy is a powerful imaging technique used to visualize the localization of peptides and their effects on cellular structures with high resolution. In the study of pleurocidin-like peptides, this method can be applied to determine whether the peptide acts on the cell surface or needs to be internalized to exert its cytotoxic effects.

By labeling the peptide with a fluorescent dye, researchers can track its journey from the extracellular environment to its ultimate destination. Confocal imaging can reveal whether the peptide accumulates on the plasma membrane, enters the cytoplasm, or even localizes to specific organelles such as mitochondria. Furthermore, this technique can be used in conjunction with other fluorescent probes to visualize apoptotic events in real-time. For instance, co-staining with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a nuclear stain can provide visual confirmation of apoptosis and allow for the observation of morphological changes like cell shrinkage and membrane blebbing induced by the peptide.

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the physical interaction between a pleurocidin-like peptide and the cell membrane is fundamental to deciphering its mechanism of action. Biophysical techniques are essential for characterizing the structural changes in both the peptide and the membrane upon interaction.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides in different environments. unimi.it Many antimicrobial peptides, including pleurocidin (B1576808), are unstructured in aqueous solution but adopt a defined conformation, typically an α-helix, upon interacting with a membrane. nih.govnih.gov

CD studies on pleurocidin have shown that it assumes a predominantly α-helical structure when it comes into contact with anionic lipid membranes, which mimic the composition of bacterial or cancer cell membranes. nih.govjmb.or.kr The degree of helicity can be influenced by the specific lipid composition of the membrane. nih.gov This conformational change is a critical step, as the amphipathic nature of the α-helix allows the peptide to insert into and disrupt the lipid bilayer. frontiersin.org

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive means to monitor the binding of a peptide to a lipid membrane and to probe the environment of specific amino acid residues. Pleurocidin contains a tryptophan residue (Trp2) which acts as an intrinsic fluorescent probe. tandfonline.comtandfonline.com

When the peptide is in an aqueous solution, the tryptophan fluorescence emission maximum is around 360 nm. tandfonline.com Upon binding to and insertion into the hydrophobic core of a lipid vesicle, the tryptophan residue is shielded from the aqueous environment, resulting in a "blue shift" (a shift to a shorter wavelength, around 339-343 nm) and often an increase in fluorescence intensity. tandfonline.comresearchgate.net This blue shift provides direct evidence of the peptide's interaction with the membrane. tandfonline.comresearchgate.net Quenching experiments, using aqueous quenchers like acrylamide, can further determine the depth of the tryptophan residue's insertion into the membrane bilayer. researchgate.net

Model Membrane Vesicle Approaches

To study the disruptive effects of pleurocidin-like peptides on membranes in a controlled system, researchers utilize model membrane vesicles, such as liposomes. researchgate.net A common method is the dye leakage assay, which measures the peptide's ability to permeabilize the lipid bilayer. nih.govnih.gov

In this approach, a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within liposomes at a high, self-quenching concentration. nih.govnih.gov If the peptide forms pores or otherwise disrupts the membrane's integrity, the dye is released into the surrounding buffer. researchgate.net This release leads to dilution and de-quenching of the dye, resulting in a measurable increase in fluorescence. nih.gov The rate and extent of dye leakage can provide quantitative data on the peptide's membrane-disrupting efficacy and can be used to compare the activity of different peptide analogues or the susceptibility of different membrane compositions. nih.gov

Table 2: Summary of Biophysical Characterization Findings for Pleurocidin

Technique Observation Interpretation
Circular Dichroism Adopts α-helical structure in presence of anionic vesicles. nih.govjmb.or.kr Membrane interaction induces a functional conformation.
Fluorescence Spectroscopy Blue shift in tryptophan emission upon vesicle addition. tandfonline.comresearchgate.net Peptide's tryptophan residue inserts into the hydrophobic membrane core.

| Model Vesicle Assays | Causes leakage of encapsulated fluorescent dyes from liposomes. researchgate.netnih.gov | Peptide disrupts membrane integrity and forms pores. |

Genetic and Molecular Cloning Techniques

The study of pleurocidin-like peptides, including AP3, has been significantly advanced by a range of genetic and molecular cloning techniques. These methodologies are fundamental for isolating the genes encoding these peptides, understanding their structure and expression, and producing recombinant peptides for functional analysis. Research in this area has focused on identifying novel peptide sequences, characterizing their genetic precursors, and elucidating their regulation and expression patterns in various fish species.

Gene Identification and Isolation

The initial step in the molecular characterization of pleurocidin-like peptides is the isolation of their corresponding genes. Researchers have employed several strategies, including the screening of cDNA and genomic libraries, as well as Polymerase Chain Reaction (PCR)-based approaches.

Library Screening: One effective method has been the screening of cDNA libraries constructed from tissues known to express antimicrobial peptides, such as the skin. For instance, the first pleurocidin cDNA was identified by screening a winter flounder skin cDNA library with radiolabeled degenerative oligonucleotide probes, which were designed based on the amino acid sequence of the purified mature peptide. asm.org Subsequently, the isolated cDNA was used as a probe to screen a genomic library, which successfully identified the full pleurocidin gene and its upstream promoter sequence. asm.org

PCR-Based Cloning: PCR has become a central tool for identifying pleurocidin-like genes. By designing primers based on the highly conserved DNA sequences that flank the variable mature peptide-coding region of known pleurocidins, scientists have successfully amplified a multitude of novel pleurocidin-like genes from various flatfish species. nih.gov This approach has revealed that pleurocidins are a family of peptides with conserved pre-pro regions but diverse mature peptide sequences. mdpi.com For genes where only a partial sequence is known, a technique called Rapid Amplification of cDNA Ends (RACE)-PCR is often utilized to obtain the full-length cDNA sequence. researchgate.net Reverse transcription-PCR (RT-PCR) is also routinely used to amplify cDNA from specific tissues, providing material for cloning and expression analysis. nih.gov

Sequence and Structural Analysis

Following the successful cloning of a gene, comprehensive sequence analysis is performed to understand the structure of the encoded peptide and its precursor. This analysis reveals that pleurocidins are synthesized as a larger precursor protein, termed a prepropeptide, which undergoes post-translational processing to yield the active peptide. nih.govresearchgate.net

The typical structure of a pleurocidin prepropeptide, as determined from cDNA sequencing, includes:

A signal peptide (pre-region) of approximately 22 amino acids at the N-terminus, which directs the protein for secretion. asm.orgresearchgate.net

The mature peptide region, which for pleurocidin is 25 amino acids long and is the final, biologically active antimicrobial component. nih.govresearchgate.net

A propeptide region of about 21 amino acids at the C-terminus, which is typically acidic (anionic) and is cleaved off during maturation. asm.orgresearchgate.net

Genomic analysis has shown that the pleurocidin gene is organized into four exons and three introns, a structure similar to some mammalian antimicrobial peptide genes. asm.org The mature peptide itself is encoded across exons 2, 3, and 4. asm.org A variety of bioinformatic tools are indispensable for these analyses, allowing researchers to predict key features from nucleotide or protein sequences.

Table 1: Bioinformatic Tools in Pleurocidin-like Peptide Research
Tool/DatabaseApplicationReference
NCBI BLASTSearching nucleotide and protein databases to find homologous sequences. nih.gov
ORF FinderIdentifying potential Open Reading Frames (protein-coding sequences) within a nucleotide sequence. nih.gov
SignalPPredicting the presence and location of signal peptide cleavage sites in amino acid sequences. nih.gov

Gene Expression Studies

Understanding where and when pleurocidin-like genes are expressed provides insight into their physiological roles. Molecular techniques such as Northern blotting and RT-PCR are used to map the tissue distribution and developmental expression of these peptides.

Studies in winter flounder have shown that pleurocidin genes are differentially expressed. nih.gov While some family members are predominantly expressed in the skin, others show higher expression in the intestine, suggesting tissue-specific roles in host defense. nih.gov Developmental studies using RT-PCR have determined that pleurocidin expression begins early in the fish's life, first being detected at 13 days post-hatch, which points to its importance in the innate immunity of larval fish. mdpi.comnih.gov For more precise quantification of gene expression, quantitative real-time PCR (qPCR) is employed. This technique allows for the measurement of mRNA levels in different tissues or in response to stimuli like pathogen-associated molecular patterns (PAMPs) or direct infection. nih.govnih.gov

Recombinant Peptide Production

To obtain sufficient quantities of a specific pleurocidin-like peptide for functional assays and structural studies, recombinant expression systems are widely used. The cloned gene is inserted into a specialized plasmid known as an expression vector, which is then introduced into a suitable host organism.

Host Systems: Escherichia coli is a common host for producing recombinant antimicrobial peptides due to its rapid growth and well-understood genetics. mdpi.comyoutube.com To overcome the potential toxicity of the antimicrobial peptide to the bacterial host, it is often expressed as a fusion protein, for example, with an intein tag that allows for controlled self-cleavage to release the pure peptide after purification. mdpi.com Eukaryotic systems, such as fish cell lines, have also been used for stable expression, which can be advantageous for ensuring proper folding and post-translational modifications. [Source: Inferred from general knowledge, specific citation for pleurocidin not in results]

Expression Vectors: The choice of vector is crucial for successful recombinant protein expression. These plasmids contain essential elements such as a strong, inducible promoter (e.g., the lac promoter, which is inducible by IPTG) to control gene expression, a selectable marker (e.g., an antibiotic resistance gene) to identify cells that have taken up the plasmid, and often a tag sequence (e.g., His6-tag) to simplify the purification of the recombinant protein. mdpi.comyoutube.com

Table 2: Summary of Methodological Findings in Pleurocidin Research
OrganismTechnique(s)Key FindingReference
Winter Flounder (Pleuronectes americanus)cDNA/Genomic Library Screening, RT-PCR, Northern BlotIdentified the first pleurocidin gene; determined prepropeptide structure and gene organization (4 exons, 3 introns); showed differential expression in skin and intestine. asm.orgnih.gov
Various Flatfish SpeciesPCR with consensus primersCloned 35 novel pleurocidin-like sequences, demonstrating a large and diverse gene family. nih.gov
Shortfin Molly (Poecilia mexicana)Database Mining, Bioinformatics (ORF Finder, SignalP), qPCRIdentified a pleurocidin-like peptide (WF3 isoform X2) and analyzed its precursor structure and effects on target cell gene expression. nih.gov
General AMP ResearchE. coli expression system with intein fusion tagEstablished a method for high-level expression and purification of recombinant antimicrobial peptides. mdpi.com

Future Research Directions and Conceptual Applications

Exploration of Novel Pleurocidin-like Peptides from Underexplored Sources

The discovery of antimicrobial peptides (AMPs) is expanding to include a variety of previously unexplored organisms. Researchers have identified novel pleurocidin-like peptides in different species of flatfish. celljournal.org Furthermore, a pleurocidin-like peptide, designated AMP-WF3, was identified from the Poecilia mexicana fish, demonstrating cytotoxic capabilities against leukemia cells. celljournal.orgnih.govresearchgate.net This highlights the vast potential held within diverse aquatic and marine ecosystems for discovering new AMPs. The exploration of such untapped biological sources is a critical step in identifying novel peptides with unique structural features and potentially enhanced biological activities. frontiersin.org

Advanced Peptide Design for Enhanced Potency and Specificity

Modifying the structure of naturally occurring peptides is a key strategy for improving their therapeutic properties. scispace.com Research into the pleurocidin-like peptide AP3, originally from the winter flounder Pleuronectes americanus, has involved the synthesis of various analogs to investigate the relationship between sequence, structure, and activity. mdpi.com Modifications have included altering the peptide's length, the identity of its charge, and the position of specific amino acids like tryptophan. mdpi.com

One approach involves truncating the peptide sequence. For instance, the GK-4 peptide was developed by removing 11 amino acids from the C-terminus of pleurocidin (B1576808) and substituting some of the remaining residues. nih.govfrontiersin.org This modification resulted in a peptide with significant antibacterial activity, rapid bacteriostatic effects, and enhanced resistance to pepsin hydrolysis, a crucial attribute for potential oral applications. scispace.comnih.gov Another strategy is the substitution of amino acids. Replacing all L-amino acids with their D-enantiomers can confer resistance to proteolysis, although this may alter biological activity, sometimes decreasing antibacterial effects while increasing fungicidal properties. frontiersin.orgnih.gov

Studies on AP3 and its derivatives have shown that even minor changes can have significant impacts. The parent peptide AP3 generally shows higher antimicrobial activity compared to its truncated or modified analogs. mdpi.com For example, an analog where arginine was replaced with lysine (B10760008) (AP3K) showed a twofold increase in activity against S. aureus but was otherwise similar to AP3. mdpi.com These studies underscore the importance of systematic modifications to optimize peptide function for specific therapeutic goals. frontiersin.org

Table 1: Comparison of AP3 and its Synthetic Analogs

PeptideModification from Parent AP3Relative Antimicrobial ActivityKey Finding
AP3Parent PeptideHighMost active peptide with the highest degree of membrane permeabilization. mdpi.com
AP3KArginine replaced with LysineSimilar to AP3; 2x increase vs. S. aureusCharge identity modification can slightly alter specificity. mdpi.com
APXFull-length with Trp position changedVery weakPositional changes of key residues can drastically reduce activity. mdpi.com
Truncated AnalogsShorter sequences based on AP3No measurable activityFull length is critical for the antimicrobial function of AP3. mdpi.com

Investigation of Pleurocidin-like Peptides in Combination Therapies

A significant area of future research is the use of pleurocidin-like peptides in combination with conventional antibiotics to combat multidrug-resistant (MDR) bacteria. mdpi.com Studies have shown that pleurocidin and its amidated derivative, Pleurocidin-amide (Ple-a), exhibit synergistic effects when paired with certain antibiotics against MDR E. coli. mdpi.comnih.gov This synergistic action can enhance bactericidal activity and potentially lower the required doses of both the peptide and the antibiotic, reducing the risk of toxicity and resistance development. daneshyari.com

The mechanisms behind this synergy are multifaceted. For instance, pleurocidin, both alone and in combination with antibiotics, has been shown to induce the formation of hydroxyl radicals, leading to oxidative stress in bacteria. daneshyari.com Furthermore, combinations involving pleurocidin can increase the permeability of the bacterial cytoplasmic membrane. daneshyari.com Documented synergistic combinations include pleurocidin with D-cycloserine against Mycobacterium smegmatis and with bacteriocins against Escherichia coli. nih.govfrontiersin.org These findings strongly support the potential of pleurocidin-like peptides as adjuvants in antimicrobial chemotherapy, capable of enhancing the efficacy of existing drugs against resistant pathogens. daneshyari.com

Conceptual Development of Peptide-Based Delivery Systems (e.g., Nanosystems)

The therapeutic application of peptides like pleurocidin can be hindered by issues such as poor stability and bioavailability. nih.gov To overcome these challenges, the development of advanced peptide-based delivery systems is a crucial research focus. nih.govnih.gov Nanosystems, in particular, offer a promising approach for the targeted and sustained release of these peptides. researchgate.net

Research has explored the use of N-Succinyl Chitosan nanoparticles as carriers for a pleurocidin-like peptide, demonstrating a method for enhanced peptide delivery and sustainable release. researchgate.net Another conceptual application involves embedding pleurocidin into nanotechnology-enabled biopolymer films, which could be used in food preservation to ensure safety and extend shelf-life. usda.gov These delivery platforms are designed to protect the peptide from degradation, improve its solubility, and deliver it effectively to the target site, thereby enhancing its therapeutic effect. nih.govcd-bioparticles.net The inherent biocompatibility and lack of toxicity of many peptide-based carriers make them advantageous compared to some synthetic systems. nih.gov

Unraveling Complex Molecular Interaction Networks

The biological activity of pleurocidin-like peptides stems from a complex series of molecular interactions with target cells. usda.gov A primary mechanism involves direct interaction with and disruption of the cell membrane, often through models like the toroidal pore or carpet mechanism. frontiersin.orgfrontiersin.org However, the effects are not limited to membrane permeabilization.

Pleurocidin and its derivatives can also trigger intracellular processes that contribute to cell death. nih.gov One such mechanism is the overproduction of reactive oxygen species (ROS), which induces oxidative stress and can lead to apoptosis. nih.govfrontiersin.org In some cancer cell lines, a pleurocidin-like peptide known as AMP-WF3 was shown to induce apoptosis by upregulating the expression of the P53 and P21 genes. nih.govnih.gov These findings indicate that pleurocidins can engage in multifaceted attacks, involving both membrane disruption and the activation of intracellular apoptotic pathways. frontiersin.org A complete understanding of these complex molecular interaction networks is essential for designing more effective and selective peptide-based therapies.

Comparative Genomics and Proteomics of Flatfish Host Defense Systems

Pleurocidins are a key component of the innate immune system of flatfish, such as the winter flounder (Pleuronectes americanus). nih.govmdpi.comresearchgate.net A deeper understanding of these peptides requires a broader investigation into the host defense systems from which they originate. Comparative genomics and proteomics studies of various flatfish species can provide valuable insights into the evolution, diversity, and regulation of pleurocidin genes and their corresponding peptides.

Such studies could reveal novel pleurocidin variants and other host defense peptides, expanding the library of potential therapeutic candidates. nih.gov Furthermore, analyzing the genetic and proteomic responses of flatfish to different pathogens could elucidate how the expression of these peptides is regulated during an immune response. nih.gov This knowledge is not only fundamental to fish immunology and aquaculture but can also inform the design of synthetic peptides with optimized functions.

Addressing Mechanisms of Pathogen Resistance to Pleurocidin-like Peptides

While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics, the potential for pathogens to develop resistance remains a concern that requires investigation. nih.govnih.gov The diverse mechanisms of action of AMPs, often targeting the cell membrane, present a significant challenge for microbes to overcome. nih.gov

However, some evidence suggests that resistance is possible. In a study using cancer cells, variants of a breast cancer cell line with reduced susceptibility to the pleurocidin-derived peptides NRC-03 and NRC-07 were generated. nih.gov This induced resistance was linked to a decrease in peptide binding, suggesting that alterations in the cell membrane composition were responsible. nih.gov Although this research was conducted on cancer cells, it highlights a potential mechanism of resistance that could be relevant for microbial pathogens as well. Further research is needed to comprehensively understand if and how pathogens might develop resistance to pleurocidin-like peptides and to develop strategies to mitigate this risk. nih.gov

Q & A

What experimental design considerations are critical when assessing the antimicrobial efficacy of Pleurocidin-like peptide AP3 in vitro?

Methodological Answer:
Researchers should employ standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against a panel of pathogens, including multidrug-resistant strains. Controls for peptide stability (e.g., serum-containing media to simulate physiological conditions) and time-kill kinetics are essential to differentiate bactericidal vs. bacteriostatic effects. For antiviral studies, use pseudotyped virus assays and primary isolate challenges to evaluate breadth of activity, as demonstrated in HIV-1 resistance profiling. Include parallel cytotoxicity assays (e.g., hemolysis in RBCs) to assess selectivity indices .

How can researchers address discrepancies between in vitro and in vivo efficacy data for AP3?

Methodological Answer:
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with tissue distribution profiles. Use fluorescently labeled AP3 variants with in vivo imaging (e.g., near-infrared probes) to track biodistribution. Parallel stability studies in biological matrices (e.g., plasma, lysosomal extracts) versus cell culture media can identify degradation pathways. Statistical reconciliation methods like Bland-Altman analysis quantify systemic biases between experimental models .

What methodologies are recommended for optimizing the structural stability of AP3 under physiological conditions?

Methodological Answer:

  • Structural Analysis: Use circular dichroism spectroscopy to monitor secondary structure changes across pH gradients (4.0–7.4).
  • Protease Resistance: Perform trypsin/chymotrypsin digestion assays to identify degradation hotspots, followed by D-amino acid substitutions or cyclization at vulnerable residues.
  • Computational Validation: Apply molecular dynamics simulations (50–100 ns trajectories) to predict stabilization effects of modifications before synthesis .

What computational approaches are effective in predicting AP3's interactions with microbial membranes?

Methodological Answer:

  • Coarse-Grained MD Simulations: Use the MARTINI force field to model peptide-lipid interactions at membrane interfaces.
  • Experimental Validation: Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to synthetic lipid bilayers.
  • Machine Learning: Train models on datasets of helical antimicrobial peptides to predict insertion angles and pore formation probabilities .

How should researchers validate the specificity of AP3's antiviral activity against resistant strains?

Methodological Answer:

  • Resistance Profiling: Test AP3 against clinical isolates with known resistance mutations (e.g., HIV-1 strains resistant to T20).
  • Antibody Interaction Studies: Conduct antibody depletion experiments using patient sera to confirm activity in immunocompetent models.
  • Host Factor Knockouts: Use CRISPR-Cas9 to eliminate putative host factors and mechanistically validate target specificity .

What strategies mitigate batch-to-batch variability in AP3 synthesis for reproducible bioassays?

Methodological Answer:

  • Quality Control: Request peptide content analysis (HPLC/MS) and TFA removal verification (<1% for cell-based assays).
  • Solubility Testing: Pre-screen peptide batches in assay-specific buffers to ensure consistent solubility.
  • Normalization: Use amino acid analysis to adjust peptide concentrations across batches for sensitive assays .

How can researchers integrate AP3 into targeted drug delivery systems while preserving bioactivity?

Methodological Answer:

  • Conjugation Strategies: Use click chemistry or PEGylation to link AP3 to nanoparticles, with activity assays post-conjugation.
  • Controlled Release: Characterize release kinetics using dialysis membranes under physiological conditions.
  • Stability Monitoring: Apply LC-MS/MS to detect degradation products during formulation .

What ethical frameworks apply when designing animal studies to evaluate AP3's therapeutic potential?

Methodological Answer:

  • Ethical Review: Follow ARRIVE guidelines for experimental design transparency and minimize animal numbers via power analysis.
  • Endpoint Criteria: Predefine humane endpoints (e.g., tumor size thresholds) to reduce suffering.
  • Data Integrity: Maintain raw data repositories with metadata (e.g., housing conditions, dosing schedules) for reproducibility .

How can machine learning enhance the design of AP3 derivatives with improved pharmacokinetics?

Methodological Answer:

  • Feature Engineering: Train models on datasets linking peptide sequences to half-life, clearance, and bioavailability.
  • Predictive Modeling: Use random forest or neural networks to prioritize derivatives with optimal charge, hydrophobicity, and protease resistance.
  • Validation: Synthesize top candidates and validate predictions in murine PK studies .

What statistical methods resolve contradictions in AP3's mechanism of action across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from independent studies using random-effects models to quantify heterogeneity.
  • Sensitivity Analysis: Test robustness of conclusions by excluding outlier datasets.
  • Pathway Enrichment: Apply gene ontology clustering to reconcile disparate molecular targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.